molecular formula C22H26N2O2 B2691330 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide CAS No. 955664-23-0

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide

Cat. No.: B2691330
CAS No.: 955664-23-0
M. Wt: 350.462
InChI Key: MZHIOSIMKJPLMR-UHFFFAOYSA-N
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Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring. The compound also features an isobutyryl group and a tolyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: The synthesis begins with the formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction. This involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Isobutyryl Group: The isobutyryl group is introduced through an acylation reaction. This can be achieved by reacting the tetrahydroisoquinoline intermediate with isobutyryl chloride in the presence of a base such as pyridine.

    Attachment of the Tolyl Group: The tolyl group is introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the intermediate with m-tolyl acetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide
  • N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide
  • N-(2-butyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide

Uniqueness

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide is unique due to the presence of the isobutyryl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity compared to similar compounds with different acyl groups.

Biological Activity

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Structural Characteristics

The compound features a tetrahydroisoquinoline core combined with an isobutyryl group and a m-tolyl acetamide moiety. This unique structure is believed to contribute significantly to its biological activity. The tetrahydroisoquinoline framework is often associated with neuroprotective effects, while the sulfonamide group is known for its antibacterial properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial effects by inhibiting folic acid synthesis in bacteria. This suggests potential applications in treating bacterial infections.
  • Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The presence of the tetrahydroisoquinoline structure is linked to apoptosis induction in tumor cells .
  • Neuroprotective Effects : The tetrahydroisoquinoline scaffold is also noted for its neuroprotective capabilities, which may be beneficial in treating neurodegenerative diseases.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could act on neurotransmitter receptors or other cellular receptors, influencing signaling pathways related to cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that compounds with similar structures can trigger apoptotic pathways in cancer cells, leading to reduced tumor viability .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
CytotoxicityInduces apoptosis in glioblastoma and breast cancer cells
NeuroprotectionPotential protective effects against neurodegeneration

Case Study: Cytotoxic Effects

In a study evaluating the cytotoxic potential of various tetrahydroisoquinoline derivatives, it was found that compounds similar to this compound exhibited significant antiproliferative activity against glioblastoma multiforme and breast adenocarcinoma at low concentrations (nanomolar range). Morphological changes characteristic of apoptosis were observed in treated cells .

Properties

IUPAC Name

2-(3-methylphenyl)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-15(2)22(26)24-10-9-18-7-8-20(13-19(18)14-24)23-21(25)12-17-6-4-5-16(3)11-17/h4-8,11,13,15H,9-10,12,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHIOSIMKJPLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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